molecular formula C30H26N6O3S2 B2953126 N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 362506-18-1

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2953126
CAS No.: 362506-18-1
M. Wt: 582.7
InChI Key: LHHAQLJAODGXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex synthetic compound designed for advanced biochemical and pharmacological research. Its molecular architecture incorporates several privileged pharmacophores, including a 1,2,4-triazole ring, a dihydropyrazolone core, and heteroaromatic thiophene and furan rings, which are frequently associated with diverse biological activities. The 1,2,4-triazole scaffold is a well-known motif in medicinal chemistry, often contributing to significant pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910257/]. The dihydropyrazolone component is another key structural feature found in compounds that frequently exhibit a range of biological effects, including enzyme inhibition [https://pubmed.ncbi.nlm.nih.gov/28476857/]. The specific combination of these moieties in a single molecule suggests its primary research value lies in its potential as a protein kinase inhibitor or a modulator of other enzymatic pathways. Researchers can utilize this compound as a key chemical probe to investigate novel signaling mechanisms, to screen for activity against specific cancer cell lines, or to serve as a lead structure for the rational design and optimization of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N6O3S2/c1-20-11-13-21(14-12-20)24-17-23(26-10-6-16-40-26)34-36(24)28(37)19-41-30-33-32-27(35(30)22-7-3-2-4-8-22)18-31-29(38)25-9-5-15-39-25/h2-16,24H,17-19H2,1H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHAQLJAODGXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • Pyrazole moiety : Known for its anti-inflammatory and analgesic properties.
  • Triazole ring : Associated with various biological activities including antifungal and anticancer effects.
  • Furan and thiophene components : Contributing to the compound's overall pharmacological profile.

Antimicrobial Properties

Research indicates that derivatives of triazole and pyrazole exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted the potential of triazole derivatives in combating biofilm formation, which is critical in treating chronic infections .

Anti-inflammatory Activity

Several studies have documented the anti-inflammatory properties of pyrazole derivatives. For example:

  • A series of substituted pyrazoles demonstrated strong inhibition of COX enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. One study reported IC50 values as low as 5.40 μM for COX inhibition, indicating potent anti-inflammatory effects .

Analgesic Effects

The analgesic activity of pyrazole-containing compounds has been well-documented. The compound may exhibit similar effects as other pyrazole derivatives that showed significant pain relief in animal models, comparable to standard analgesics like diclofenac .

Anticancer Activity

The anticancer potential of related compounds has also been explored. Some pyrazole derivatives have been shown to inhibit cancer cell proliferation across various cell lines, including A549 (lung cancer) and HT-29 (colon cancer). These compounds often disrupt key signaling pathways involved in cancer progression .

Summary Table of Biological Activities

Activity Mechanism IC50/Effectiveness
AntimicrobialInhibition of biofilm formationVaries by pathogen
Anti-inflammatoryCOX inhibitionIC50 as low as 5.40 μM
AnalgesicPain relief comparable to diclofenacEffective in animal models
AnticancerInhibition of cell proliferationEffective against multiple lines

Study 1: Analgesic and Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their analgesic properties using carrageenan-induced paw edema models. The results indicated that certain derivatives exhibited significant pain relief and reduced swelling compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Candida albicans. The results showed promising inhibitory effects, suggesting a potential therapeutic application for infections caused by these pathogens .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages : The compound’s hybrid architecture merges features of triazoles (thermal stability) and thiophenes (electron-rich π-system), offering a unique scaffold for drug discovery.
  • Limitations : Lack of empirical data (e.g., IC₅₀ values, solubility profiles) hinders direct bioactivity comparisons. Synthetic routes and yields remain speculative without experimental validation.

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